molecular formula C13H12N2O3S B5857530 2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide

2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide

Cat. No. B5857530
M. Wt: 276.31 g/mol
InChI Key: MVAPUKKUINLQJV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide, also known as MTAF, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAF is a furohydrazide derivative that contains a thiophene ring and an acryloyl group, which makes it a unique and versatile compound for various biological studies.

Mechanism of Action

The mechanism of action of 2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. This compound has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide in lab experiments is its versatility. This compound can be used in a variety of biological assays, including cell viability assays, apoptosis assays, and enzyme activity assays. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations may cause toxicity in cells. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several potential future directions for research on 2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide. One area of research could be to further investigate the mechanism of action of this compound, which may lead to the development of more effective cancer therapies. Another area of research could be to explore the potential use of this compound in the development of new antibiotics, given its ability to inhibit the growth of bacteria and fungi.
Conclusion:
This compound, or this compound, is a unique and versatile compound that has been extensively studied for its potential applications in scientific research. This compound has shown potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. While there are limitations to the use of this compound in lab experiments, its versatility and relative ease of synthesis make it a promising candidate for future research in a variety of areas.

Synthesis Methods

2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide can be synthesized through a multi-step process that involves the reaction of 2-methylfuroic acid with thionyl chloride to form 2-methylthiophene-3-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

2-methyl-N'-[3-(2-thienyl)acryloyl]-3-furohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

2-methyl-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]furan-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9-11(6-7-18-9)13(17)15-14-12(16)5-4-10-3-2-8-19-10/h2-8H,1H3,(H,14,16)(H,15,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAPUKKUINLQJV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)NNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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